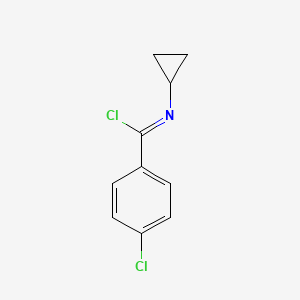

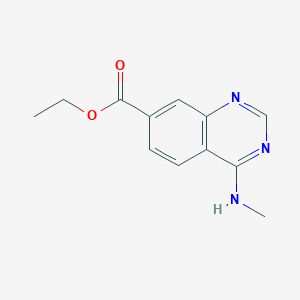

![molecular formula C19H16ClN5O2 B2957631 1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 890945-93-4](/img/structure/B2957631.png)

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” is a chemical substance with the molecular formula C21H22ClNO4 .

Chemical Reactions Analysis

While specific chemical reactions involving “1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine” are not detailed in the retrieved sources, related compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Scientific Research Applications

Antimicrobial and Anticancer Agents

A series of pyrazole derivatives, including structures related to "1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine", have been synthesized and evaluated for their antimicrobial and anticancer activities. Compounds exhibiting significant anticancer activity surpassing that of the reference drug, doxorubicin, alongside notable antimicrobial effects, were identified, highlighting the therapeutic potential of these derivatives in treating infections and cancer (Hafez et al., 2016).

Antifungal and Antibacterial Pharmacophore Sites

Another study focused on the synthesis, characterization, and bioactivity assessment of pyrazole derivatives, including their antitumor, antifungal, and antibacterial properties. The research emphasizes the structural features contributing to these bioactivities, offering insights into the pharmacophore sites responsible for their efficacy (Titi et al., 2020).

Insecticidal and Antibacterial Potential

Research on the synthesis of pyrimidine-linked pyrazole heterocyclics via microwave irradiative cyclocondensation revealed compounds with significant insecticidal and antibacterial potential. This study showcases the utility of such derivatives in developing new pesticides and antimicrobial agents (Deohate & Palaspagar, 2020).

Structural and Activity Insights

Further structural analysis and synthesis efforts have produced a variety of derivatives, such as amide-linked 1-arylpyrazolo[3,4-d]pyrimidines, offering detailed insights into the chemical frameworks conducive to biological activities. These findings contribute to the understanding of how structural modifications can enhance or modify the biological properties of these compounds (Liu et al., 2016).

Adenosine Receptor Affinity

One specific compound within the pyrazolo[3,4-d]pyrimidine class demonstrated significant affinity towards A1 adenosine receptors, underscoring the potential for therapeutic applications in diseases modulated by these receptors. This discovery paves the way for the development of new treatments for conditions involving adenosine receptor pathways (Harden et al., 1991).

properties

IUPAC Name |

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)pyrazolo[3,4-d]pyrimidin-4-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16ClN5O2/c1-26-16-7-6-13(9-17(16)27-2)24-18-15-10-23-25(19(15)22-11-21-18)14-5-3-4-12(20)8-14/h3-11H,1-2H3,(H,21,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKRUAIMFCUJSPV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC=N2)C4=CC(=CC=C4)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16ClN5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-chlorophenyl)-N-(3,4-dimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

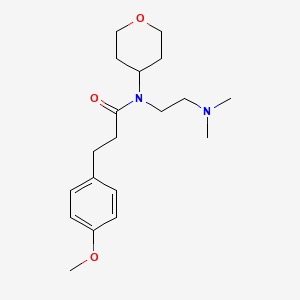

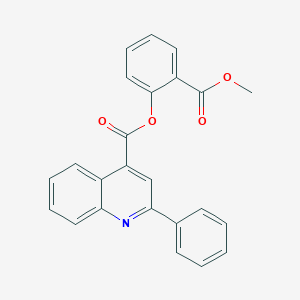

![2-[4-(5,6-dimethylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2957548.png)

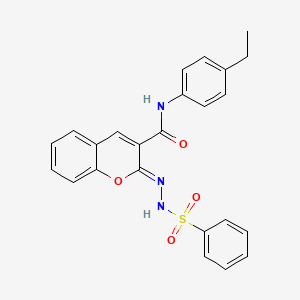

![ethyl 2-(2-(5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamido)thiazol-4-yl)acetate](/img/structure/B2957551.png)

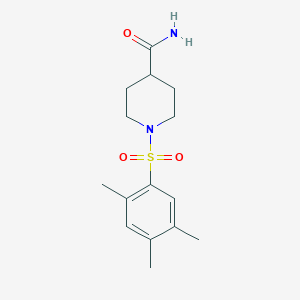

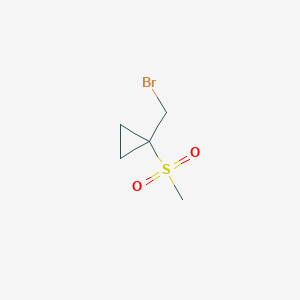

![Bicyclo[2.2.1]hept-5-en-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanone](/img/structure/B2957564.png)

![1'-Isobutyrylspiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2957568.png)

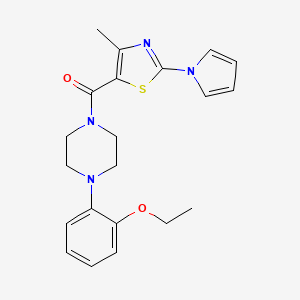

![2-[[4-(4-chlorophenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(3-methylphenyl)acetamide](/img/structure/B2957569.png)

![N-(4-chlorobenzyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2957570.png)